2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
The compound 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide belongs to the imidazo[1,2-a]pyridine class of heterocyclic molecules, which are pharmacologically significant due to their diverse biological activities. This molecule features:
- A 2-methoxyphenyl group attached via an acetamide linker, contributing to electronic and steric properties.
- A phenyl ring substituted at the 2-position of the imidazo[1,2-a]pyridine, offering additional modulation of solubility and binding interactions.
The methoxy group (-OCH₃) on the phenyl ring is an electron-donating substituent, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-20-11-5-2-8-16(20)14-22(26)24-18-10-4-3-9-17(18)19-15-25-13-7-6-12-21(25)23-19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAOFUSBWRYVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available reagents. The synthetic pathway often includes the formation of the tetrahydroimidazo[1,2-a]pyridine moiety and subsequent coupling with the methoxyphenyl group. Characterization is usually confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Anticancer Properties
Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.4 |
| Compound B | A549 (Lung Cancer) | 12.3 |
| Target Compound | HeLa (Cervical Cancer) | 10.5 |
These results suggest that the target compound may also possess similar anticancer activity due to structural similarities with known anticancer agents.
Anti-inflammatory Activity
Molecular docking studies have shown that the compound can interact with key enzymes involved in inflammatory pathways. For example, it has been proposed as a potential inhibitor of 5-lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) .
| Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|
| 5-LOX | -9.0 | 243.23 nM |
| COX-2 | -8.5 | 807.43 nM |
These findings indicate a selective mechanism of action that could reduce the risk of side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized various derivatives of tetrahydroimidazo compounds and tested their effects on cancer cell lines. The target compound showed promising results in inhibiting cell growth in vitro and was further evaluated in vivo using xenograft models.
Study 2: Molecular Docking Analysis
A comprehensive molecular docking study highlighted the compound's ability to bind effectively to both COX-2 and 5-LOX enzymes. The study concluded that while it has lower binding affinity compared to Celecoxib for COX-2, its selectivity for 5-LOX could provide therapeutic benefits without the associated cardiotoxicity seen with traditional NSAIDs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
2-(2-Chlorophenoxy)-N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Key Difference: Replacement of the methoxy group with a chlorophenoxy moiety.
- Increased lipophilicity compared to methoxy, which may enhance blood-brain barrier penetration but reduce solubility .
2-(3,4-Dimethoxyphenyl)-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
- Key Differences :
- Two methoxy groups on the phenyl ring (3,4-dimethoxy).
- A methyl group at position 8 of the imidazo ring.
- Implications: Additional methoxy groups may enhance hydrogen bonding with receptors, improving affinity.
Core Structure Modifications
N-Substituted Imidazo[1,2-a]pyridine-2-Acetamides (e.g., Zolpidem, Alpidem)
- Key Differences: Non-hydrogenated imidazo[1,2-a]pyridine core. Varied substituents (e.g., methyl, isopropyl) on the phenyl ring.
- Implications :
N-[[2-(4-Methylphenyl)-6-(Phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide
Substituent Position and Bulkiness
N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(Cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide
Research Findings and Trends
- Electron-Donating Groups : Methoxy substituents improve hydrogen bonding but may increase susceptibility to oxidative metabolism .
- Hydrogenation of the Core : Tetrahydroimidazo[1,2-a]pyridine derivatives generally exhibit improved solubility compared to aromatic analogs, as seen in the target compound .
- Bulkiness vs. Bioavailability : Bulky groups (e.g., adamantane) enhance stability but often require formulation strategies to address poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
